5-Bromo-4-methylfuran-2-carbonitrile
Description
5-Bromo-4-methylfuran-2-carbonitrile (CAS: 2090644-41-8) is a heterocyclic organic compound with the molecular formula C₆H₄BrNO and a molecular weight of 186.01 g/mol . Structurally, it features a furan ring substituted with a bromine atom at position 5, a methyl group at position 4, and a nitrile group at position 2 (Figure 1). The furan core, characterized by its oxygen heteroatom, imparts distinct electronic properties, making the compound a reactive intermediate in organic synthesis.
The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group enhances electrophilicity, enabling further functionalization.
Properties
IUPAC Name |
5-bromo-4-methylfuran-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRQNAQOIUPYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylfuran-2-carbonitrile typically involves the bromination of 4-methylfuran-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylfuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxygenated derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-4-methylfuran-2-carbonitrile has the following chemical structure:
- Molecular Formula : C_6H_4BrN_2O
- Molecular Weight : 202.01 g/mol
- Key Functional Groups : Bromine atom, nitrile group
These properties make it an important building block in organic synthesis and medicinal chemistry.
Organic Synthesis
This compound is widely used as a building block for synthesizing more complex organic molecules. Its bromine atom enhances reactivity, allowing for various substitution reactions. It serves as a precursor in the synthesis of heterocycles and other functionalized compounds, which are critical in pharmaceuticals and agrochemicals.
Research indicates that this compound can be a precursor for biologically active molecules. Its derivatives have shown potential in:
- Antimicrobial Activity : Compounds derived from this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain derivatives have minimum inhibitory concentrations (MIC) in the range of 200-300 µg/mL against common pathogens like E. coli and Staphylococcus aureus .
- Anticancer Activity : Several studies have explored its derivatives for anticancer properties. For instance, a derivative demonstrated cytotoxic effects on HepG2 liver cancer cells, with cell viability dropping to approximately 33% at certain concentrations .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its derivatives are being synthesized to explore their efficacy as inhibitors or modulators of specific biological targets, including enzymes involved in cancer progression and microbial resistance .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against various bacterial strains:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | E. coli | 10.5 | 280 |
| 2 | S. aureus | 13 | 265 |
| 3 | B. cereus | 16 | 230 |
These results suggest that derivatives of this compound could serve as potential candidates for new antibacterial agents.
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, derivatives were tested against HepG2 cell lines:
| Compound | % Cell Viability |
|---|---|
| A | 33.29 |
| B | 35.01 |
| C | 37.31 |
| Doxorubicin (Control) | 0.62 |
The results indicated that these derivatives possess promising anticancer potential compared to established treatments like doxorubicin .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylfuran-2-carbonitrile depends on its chemical reactivity and the specific reactions it undergoes. The bromine atom and nitrile group are key functional groups that participate in various chemical transformations. The molecular targets and pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and redox processes.
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogues
Key Comparisons
(i) Core Heterocycle Differences
Furan vs. Pyridine :
- The furan ring in this compound is less aromatic than pyridine due to oxygen’s lower electronegativity compared to nitrogen. This reduces stability but enhances reactivity in electrophilic substitutions and cycloadditions .
- Pyridine derivatives (e.g., 5-bromo-4-methylpyridine-2-carbonitrile) exhibit basicity, enabling coordination with metal catalysts, which is advantageous in cross-coupling reactions .
Furan vs. Benzene :
Furan vs. Oxazole :
(ii) Substituent Effects
Bromine Position :
Nitrile Group :
Research Findings
- Reactivity Studies : this compound undergoes Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives, a key step in drug candidate synthesis .
- Thermal Stability : Pyridine nitriles exhibit higher decomposition temperatures (~250°C) compared to furan analogs (~180°C), as inferred from analogous compounds .
- Solubility Trends : Benzene nitriles show lower solubility in polar solvents than furan derivatives due to reduced dipole interactions .
Biological Activity
5-Bromo-4-methylfuran-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H6BrN. The compound features:
- A furan ring , which is a five-membered aromatic ring containing one oxygen atom.
- A bromine substituent at the 5-position, which enhances its reactivity.
- A methyl group at the 4-position.
- A nitrile group (-C≡N) at the 2-position, contributing to its potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly:
- Antimicrobial Activity : The compound has shown promise against several bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial targets, potentially disrupting cellular functions.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural characteristics allow it to interact with specific molecular targets involved in cancer progression.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors in biological systems. The bromine atom and the nitrile group are critical in determining its binding affinity and selectivity towards these targets. For example, studies have indicated that the compound may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of various furan derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting that modifications in the furan structure can lead to enhanced antimicrobial properties.
- Anticancer Activity : In vitro experiments demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of furan derivatives revealed that variations in substituents significantly affect biological activity. For instance, altering the position or type of substituent on the furan ring can enhance or diminish anticancer potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at the 5-position; nitrile at 2-position | Antimicrobial; Anticancer |
| 4-Bromo-5-methylfuran-2-carbonitrile | Bromine at the 4-position; methyl at 5-position | Potentially similar activities |
| 4-Bromo-3-methylfuran-2-carbonitrile | Bromine at the 4-position; methyl at 3-position | Varies based on substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
